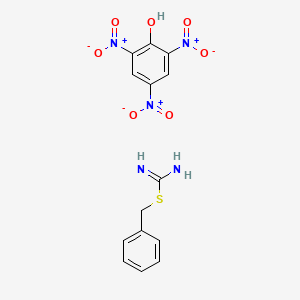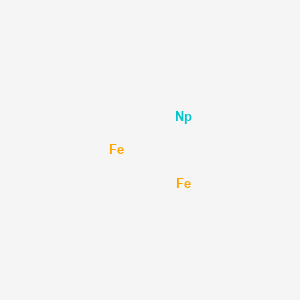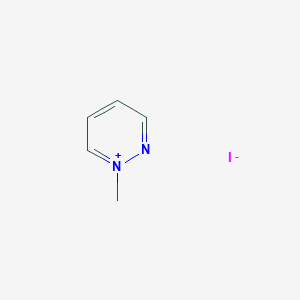
1-Methylpyridazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C5H7IN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium iodide can be synthesized through the methylation of pyridazine using methyl iodide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the methylation process. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 1-Methylpyridazin-1-ium.
Reduction: Formation of reduced derivatives, potentially leading to the corresponding pyridazine.
Substitution: Formation of 1-Methylpyridazin-1-ium chloride or bromide.
Scientific Research Applications
1-Methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methylpyridazin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its interaction with cellular components, potentially leading to changes in cellular function and signaling.
Comparison with Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substitution patterns on the pyrazine ring.
1-Methyl-4-phenylpyridinium iodide: Another methylated heterocyclic compound with distinct biological activities.
Uniqueness: 1-Methylpyridazin-1-ium iodide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
15085-53-7 |
|---|---|
Molecular Formula |
C5H7IN2 |
Molecular Weight |
222.03 g/mol |
IUPAC Name |
1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C5H7N2.HI/c1-7-5-3-2-4-6-7;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
JYQAGXJBSCYNOQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=N1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



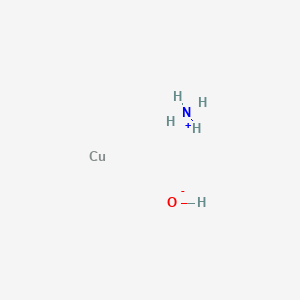

oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
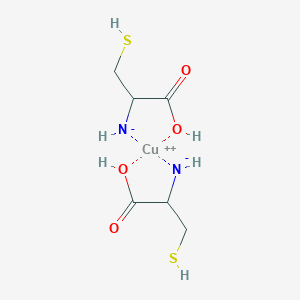
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
